![molecular formula C13H21BrFNOSi B597975 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline CAS No. 1227958-00-0](/img/structure/B597975.png)
3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline” is a chemical compound with the molecular formula C13H22BrNOSi and a molecular weight of 316.31 . It’s also known as "3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)aniline" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole using simple reagents . The synthesis involved several steps, including formylation, reduction, protection of the hydroxy group, introduction of a formyl group, and introduction of the TBS-protected enyne side chain .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Indoles : J. Barluenga et al. (1999) demonstrated the use of N-(2-bromoallyl)-N-methyl-2-fluoroaniline, a compound structurally related to 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline, in the synthesis of indoles. They showed that treatment with tert-butyllithium leads to 4-functionalized 3-methylindoles through intramolecular addition to a tethered benzyne intermediate (Barluenga, Fañanás, Sanz, & Fernández, 1999).
Applications in G Protein-Coupled Receptor Studies : D. Thimm et al. (2013) described the synthesis of a tritium-labeled potent and selective GPR35 agonist, which was synthesized using a similar compound. This compound was used to study the binding characteristics of GPR35, an orphan G protein-coupled receptor, demonstrating its potential in receptor-ligand interaction studies (Thimm, Funke, Meyer, & Müller, 2013).
Synthesis of Anticancer and Anti-HIV Agents : Zhi‐Xian Wang et al. (2000) explored the synthesis of derivatives of 5-fluoroaniline, which share a similar structural moiety with 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline, for potential use as anticancer and anti-HIV agents. They demonstrated a synthesis pathway involving tert-butyldimethylsilyl protection groups, which is a key feature in the structure of the compound (Wang, Wiebe, De Clercq, Balzarini, & Knaus, 2000).
Optical Properties in Silicon-Containing Molecules : Akinobu Naka et al. (2013) conducted a study on the synthesis and optical properties of silicon-containing molecules, where derivatives similar to 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline were used. They focused on understanding the geometrical and electronic structure and the fluorescence properties of these compounds (Naka, Fukuda, Jahana, Ohshita, Kobayashi, & Ishikawa, 2013).
Enhancement in Emission-Tuned Nanoparticles : Christoph S. Fischer et al. (2013) described the use of bromo- and tert-butyldimethylsilyl-based compounds in the synthesis of bright, emission-tuned nanoparticles. This research has implications in the development of advanced materials with specific optical properties (Fischer, Baier, & Mecking, 2013).
Wirkmechanismus
Target of Action
Similar compounds have been used to introduce propanol functionality to many pharmaceuticals .
Mode of Action
It’s known that similar compounds can act as alkylating agents, introducing specific functional groups to target molecules .
Result of Action
The introduction of propanol functionality could potentially alter the properties of the target molecules .
Eigenschaften
IUPAC Name |
3-bromo-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrFNOSi/c1-13(2,3)18(4,5)17-8-9-10(14)6-7-11(15)12(9)16/h6-7H,8,16H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESAPANHQOOZHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1N)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrFNOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744302 |
Source
|
Record name | 3-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-6-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline | |
CAS RN |
1227958-00-0 |
Source
|
Record name | 3-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-6-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.